molecular formula C23H14ClFN2O3 B14100572 1-(3-Chlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Chlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14100572
M. Wt: 420.8 g/mol
InChI Key: VAJYJZFOUSAKMX-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to facilitate the desired transformations.

Scientific Research Applications

1-(3-Chlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Chlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar compounds to 1-(3-Chlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other chromeno[2,3-c]pyrrole derivatives and fluorinated aromatic compounds. These compounds share structural similarities but may differ in their substituent groups, leading to variations in their chemical reactivity and biological activities.

Properties

Molecular Formula

C23H14ClFN2O3

Molecular Weight

420.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H14ClFN2O3/c1-12-4-2-7-18(26-12)27-20(13-5-3-6-14(24)10-13)19-21(28)16-11-15(25)8-9-17(16)30-22(19)23(27)29/h2-11,20H,1H3

InChI Key

VAJYJZFOUSAKMX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)Cl

Origin of Product

United States

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